N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide derivative featuring a tetrahydronaphthalene backbone linked to a pyridinyl-substituted pyrazole moiety.
Properties
IUPAC Name |
N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-16-13-21(19-7-4-10-22-15-19)24-25(16)12-11-23-28(26,27)20-9-8-17-5-2-3-6-18(17)14-20/h4,7-10,13-15,23H,2-3,5-6,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOSBBASMUTUIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)C2=CC3=C(CCCC3)C=C2)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic compound that has attracted significant attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Tetrahydronaphthalene core : Known for its hydrophobic properties and ability to interact with various biological targets.
- Pyrazole and pyridine rings : These contribute to the compound's reactivity and potential interactions with biological molecules.
- Sulfonamide group : Commonly associated with antibacterial activity.
The molecular formula of the compound is with a molecular weight of approximately 370.47 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:
- Enzymatic Inhibition : The compound has been shown to inhibit various enzymes involved in cellular signaling pathways. For example, it may modulate ATP synthase activity, which is critical in energy metabolism.
- Receptor Binding : The structural features allow it to bind selectively to certain receptors, potentially leading to therapeutic effects such as anti-inflammatory or anti-cancer properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, tetrahydronaphthalene derivatives have demonstrated potent inhibitory effects against Mycobacterium tuberculosis (M.tb), with minimum inhibitory concentrations (MIC) less than 1 μg/mL in some cases .
Anticancer Properties
In vitro studies have reported that this class of compounds can induce apoptosis in cancer cell lines. The structure-activity relationship studies suggest that modifications on the pyrazole or sulfonamide moieties can enhance cytotoxicity against various cancer types .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A431 (epidermoid carcinoma) | <10 | Apoptosis induction |
| Compound B | Jurkat (T-cell leukemia) | <5 | Enzyme inhibition |
Antioxidant Activity
The antioxidant capacity of this compound has also been evaluated. Preliminary findings suggest that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of derivatives based on the tetrahydronaphthalene scaffold:
- Synthesis and Evaluation : A study synthesized various derivatives and evaluated their biological activities. The results indicated that specific substitutions significantly enhanced anticancer activity .
- Structure-Activity Relationships : Research highlighted that the presence of electron-withdrawing groups on the aromatic rings improved binding affinity and biological activity against targeted enzymes .
- Pharmacokinetics : Investigations into the pharmacokinetic properties revealed favorable profiles for some derivatives compared to existing therapies, suggesting potential for clinical application .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological Implications (Hypothetical)
- Pyridine sulfonamides (e.g., compounds 26–36 in ) are often optimized for solubility but may lack the enhanced membrane penetration conferred by tetrahydronaphthalene.
- Triazole-containing sulfonamides are known for metal-binding capabilities, whereas pyrazole derivatives may prioritize hydrogen-bond interactions due to their NH group .
Research Findings and Data Limitations
Key Observations
Structural Diversity : The target compound’s tetrahydronaphthalene backbone and pyrazole group differentiate it from pyridine-triazole sulfonamides, implying divergent structure-activity relationships.
Synthetic Challenges : emphasizes straightforward two-step syntheses for triazole derivatives, but the target compound’s complex architecture may require advanced coupling strategies.
Data Gaps: No direct pharmacological or physicochemical data for the target compound are available in the provided evidence, necessitating further experimental validation.
Table 1: Comparative Overview
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
